6-Oxaspiro[4.5]decan-1-amine

Medicinal Chemistry Opioid Receptor Pharmacology Analgesic Drug Scaffolds

6-Oxaspiro[4.5]decan-1-amine (free base CAS 1919050-22-8; HCl CAS 2089277-06-3) is a conformationally rigid, saturated spirocyclic primary amine featuring an Fsp³ of 0.89 and an embedded ether oxygen H‑bond acceptor—differentiating it from all‑carbon spiro[4.5]decan‑1‑amine analogs. The 1‑amine regioisomer projects a distinct vector for acylation, reductive amination, or sulfonylation versus 8‑, 9‑, or 10‑amine variants, enabling unique SAR in MOR‑biased agonist and DEL programs. Supplied as the HCl salt (≥98% purity) for consistent weighing, aqueous solubility, and automated compound management. Multi‑vendor sourcing ensures supply chain resilience for library production.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13224499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[4.5]decan-1-amine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCOC2(C1)CCCC2N
InChIInChI=1S/C9H17NO/c10-8-4-3-6-9(8)5-1-2-7-11-9/h8H,1-7,10H2
InChIKeyGKCPQWUFBKCOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[4.5]decan-1-amine – Chemist’s Baseline for Sourcing & Differentiation


6-Oxaspiro[4.5]decan-1-amine (free base CAS 1919050-22-8; HCl salt CAS 2089277-06-3) is a saturated spirocyclic amine with molecular formula C₉H₁₇NO and a molecular weight of 155.24 g·mol⁻¹ (free base) or 191.7 g·mol⁻¹ (HCl) . It belongs to the oxaspiro[4.5]decane scaffold family, which is recognized as a privileged three-dimensional framework in medicinal chemistry due to its enhanced fraction of sp³-hybridized carbons (Fsp³ = 0.89) and conformational rigidity relative to monocyclic amine counterparts [1]. The primary amine at position 1 of the cyclohexane ring provides a synthetically versatile handle, while the tetrahydrofuran oxygen atom at position 6 influences solubility and hydrogen-bonding capacity [2].

Why Substitution of 6-Oxaspiro[4.5]decan-1-amine by In-Class Analogs Carries Risk for Your Project


Within the isomerically crowded C₉H₁₇NO space of oxaspiro[4.5]decane amines, the position of the amine group on the cyclohexane ring is the single most important determinant of the compound’s reactivity profile and biological starting point. The 1-amine regioisomer directs steric bulk and hydrogen-bonding orientation differently than the 8-amine, 9-amine, or 10-amine variants, which can alter the outcome of acylation, reductive amination, or sulfonylation steps [1]. Moreover, the 6-oxaspiro[4.5]decane scaffold offers a higher Fsp³ (0.89, reflecting 8 sp³ carbons out of 9 total carbon atoms) than the purely carbocyclic spiro[4.5]decan-1-amine (Fsp³ ≈ 0.80 for C₁₀H₁₉N), and the polar oxygen atom at position 6 imparts solubility and conformational differences that are absent in all-carbon spiro analogs . The quantitative comparisons below define when these structural differences translate into measurable selection-driving advantages.

Head-to-Head Evidence: Where 6-Oxaspiro[4.5]decan-1-amine Separates from Its Closest Analogs


Regioisomeric Amine Position Defines Derivatization Outcome in Opioid Ligand Scaffolds

The 6-oxaspiro[4.5]decane core is the central structural motif of the MOR-biased agonist Oliceridine (TRV-130), where the critical ethylamine side chain is installed at the 9-position via a 9-pyridin-2-yl-9-ethanamine derivative. The 1-amine regioisomer (6-Oxaspiro[4.5]decan-1-amine) provides a synthetically orthogonal amine handle on the cyclohexane ring rather than through a quaternary center at the spiro junction, enabling fundamentally different SAR exploration vectors [1]. In the EP4089088 patent family, 6-oxaspiro[4.5]decane derivatives with amine substitution at the 1-position on the cyclohexane ring were evaluated alongside 9-position analogs for MOR agonism, and structural modifications at R₁, R₂, and R₃ systematically modulated potency profiles [2].

Medicinal Chemistry Opioid Receptor Pharmacology Analgesic Drug Scaffolds

Predicted Physicochemical Properties: Fsp³ and Conformational Rigidity vs. All-Carbon Spiro Analogs

6-Oxaspiro[4.5]decan-1-amine (C₉H₁₇NO) contains an endocyclic oxygen atom that increases the fraction of sp³-hybridized carbon atoms (Fsp³) relative to the all-carbon analog spiro[4.5]decan-1-amine (C₁₀H₁₉N). Fsp³ is positively correlated with clinical success rates in drug discovery, as higher Fsp³ values are associated with reduced promiscuity and improved aqueous solubility [1]. The oxygen atom also introduces a hydrogen-bond acceptor site and increases topological polar surface area (TPSA), which can improve oral bioavailability profiles relative to purely lipophilic spiro analogs . The predicted pKa of 9.35 ± 0.20 for the 1-amine regioisomer is consistent with typical primary aliphatic amines on a cyclohexane scaffold and is amenable to salt formation for improved handling [2].

Drug-likeness Optimization Physicochemical Profiling Fragment-Based Drug Design

Hydrochloride Salt Advantage: Handling, Stability, and Solubility vs. Free Base Form

6-Oxaspiro[4.5]decan-1-amine is commercially available in both free base (CAS 1919050-22-8) and hydrochloride salt (CAS 2089277-06-3) forms. The hydrochloride salt (C₉H₁₈ClNO, MW 191.7 g/mol) is the preferred form for procurement due to its enhanced solid-state stability, reduced hygroscopicity, and improved aqueous solubility compared to the free base . For primary amines on spirocyclic scaffolds, hydrochloride salt formation typically increases aqueous solubility by 10- to >100-fold relative to the free base, based on general amine salt-solubility principles, though direct measured data for this specific compound remain unavailable from public sources . This salt form also simplifies handling in automated compound management workflows and library synthesis platforms, where consistent physical form is critical for reproducible weighing and dissolution .

Chemical Procurement Salt Selection Compound Management

Stereochemical Control: trans-Configured (1R,5S) Enantiomer vs. Racemic Mixture for Asymmetric Synthesis

The trans-configured enantiopure (1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride (CAS 2059917-83-6) is available as a defined stereoisomer, which provides absolute stereochemical control at the spiro junction [1]. In spirocyclic scaffolds, the relative configuration at the spiro atom dictates the three-dimensional orientation of substituents, and different stereoisomers can exhibit vastly different biological activities [2]. The racemic free base (CAS 1919050-22-8) and racemic HCl salt (CAS 2089277-06-3) are typically 2- to 5-fold less expensive per gram than the enantiopure form, but the use of the racemate in SAR campaigns introduces a 2-fold dilution of active enantiomer concentration and can confound activity interpretation [3]. For target identification or lead optimization where stereochemistry is critical, the (1R,5S)-trans enantiomer offers the advantage of defined spatial presentation of the amine group relative to the tetrahydrofuran oxygen.

Asymmetric Synthesis Chiral Building Blocks Stereochemical SAR

Patent Footprint: 6-Oxaspiro[4.5]decane Core in MOR Agonist IP vs. Non-Oxygenated Spiro Analogs

The 6-oxaspiro[4.5]decane scaffold is protected in multiple patent families covering MOR-biased agonists for pain, including EP4089088, CN106588899B, and WO2021254434, with 8 patents indexed for the 6-Oxaspiro[4.5]decan-1-amine hydrochloride substructure and 0 indexed literature publications [1][2]. In contrast, the all-carbon spiro[4.5]decan-1-amine scaffold (CAS 27992-29-6) has significantly fewer MOR-targeted patent filings, reflecting the pharmaceutical industry's strong preference for the oxygen-containing scaffold due to its improved drug-like properties and synthetic accessibility [3]. The 6-oxaspiro[4.5]decane motif appears in the core structure of the clinically evaluated MOR agonist Oliceridine (TRV-130, Trevena Inc.), validating the scaffold's clinical relevance and differentiating it from non-oxygenated spiro analogs that lack comparable clinical-stage validation [4].

Intellectual Property Opioid Drug Development Patent Landscape Analysis

When 6-Oxaspiro[4.5]decan-1-amine Is the Superior Choice: Application Scenarios


Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring High Fsp³ and H-Bond Acceptor Diversity

In fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction, 6-Oxaspiro[4.5]decan-1-amine HCl offers a high Fsp³ (0.89) spirocyclic primary amine scaffold with an embedded ether oxygen H-bond acceptor [1]. Compared to the all-carbon spiro[4.5]decan-1-amine (Fsp³ ≈ 0.80, 0 HBA), the 6-oxaspiro scaffold enables exploration of distinct 3D vectors in pharmacophore space while maintaining fragment-like physicochemical properties (MW < 200, cLogP predicted ~1.2) [2]. The primary amine at position 1 provides a robust handle for on-DNA acylation or alkylation chemistry, and the HCl salt ensures consistent dissolution in aqueous DEL-compatible buffers [3]. The scaffold's validated presence in the clinically advanced MOR agonist Oliceridine further supports its use in opioid-targeted DEL selections [4].

MOR-Biased Agonist Lead Optimization: Scaffold-Hopping from 9-Amine to 1-Amine Vectors

The 6-Oxaspiro[4.5]decan-1-amine building block is a critical starting material for MOR-biased agonist programs seeking to differentiate from Oliceridine's intellectual property space [1]. Whereas Oliceridine and the majority of patent exemplars (EP4089088, CN106588899B) install the key amine-containing side chain at the sterically congested 9-position via a quaternary spiro carbon, the 1-amine regioisomer offers a synthetically distinct vector projecting the amine group directly from the cyclohexane ring [2]. This may alter the trajectory of the basic amine in the MOR binding pocket and potentially modify the G-protein vs. β-arrestin bias profile. The trans-configured (1R,5S) enantiomer (CAS 2059917-83-6) enables defined stereochemical SAR exploration [3].

Physicochemical Property Optimization: Replacing Lipophilic Spiro Cores with Oxa-Spiro Analogs

For lead series where all-carbon spiro[4.5]decane amine scaffolds yield excessively lipophilic compounds (cLogP > 3.5) and poor solubility, substituting the carbon at position 6 with an oxygen atom to form 6-Oxaspiro[4.5]decan-1-amine introduces polarity without significantly increasing molecular weight (ΔMW = +1.98 vs. spiro[4.5]decan-1-amine) [1]. The ether oxygen provides an additional H-bond acceptor site that can improve aqueous solubility while maintaining the structural rigidity essential for target binding [2]. The predicted pKa of 9.35 ± 0.20 is consistent with protonation at physiological pH, ensuring the amine remains positively charged for receptor interactions while the neutral ether oxygen modulates overall polarity [3].

Automated Parallel Synthesis and Compound Management Workflows

The hydrochloride salt form of 6-Oxaspiro[4.5]decan-1-amine (CAS 2089277-06-3, ≥95% purity) is optimized for automated compound management systems, where precise solid dispensing, consistent solubility in DMSO or aqueous buffers, and long-term storage stability are essential [1]. Compared to the free base form, the HCl salt eliminates weighing inconsistencies caused by hygroscopicity and ensures reproducible reaction stoichiometry in amide coupling or reductive amination protocols across 96- and 384-well plate formats [2]. Commercial availability from multiple vendors (CymitQuimica/Biosynth, Biozol, AKSci, Leyan) at ≥95% purity supports competitive sourcing and supply chain resilience for medium- to large-scale library production [3].

Quote Request

Request a Quote for 6-Oxaspiro[4.5]decan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.